Trandolaprilat2-BenzylEster1'-MethylEster
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Overview
Description
Trandolaprilat2-BenzylEster1’-MethylEster is a chemical compound that serves as an intermediate in the synthesis of metabolites of Trandolapril . Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications, used primarily for treating hypertension and congestive heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trandolaprilat2-BenzylEster1’-MethylEster involves the esterification of Trandolaprilat with benzyl and methyl esters. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Trandolaprilat2-BenzylEster1’-MethylEster follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trandolaprilat2-BenzylEster1’-MethylEster undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Trandolaprilat2-BenzylEster1’-MethylEster has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological pathways.
Medicine: Investigated for its role in the development of new ACE inhibitors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Trandolaprilat2-BenzylEster1’-MethylEster exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and has therapeutic effects in conditions like hypertension and heart failure .
Comparison with Similar Compounds
Similar Compounds
Trandolapril: The parent compound, used as an ACE inhibitor.
Enalaprilat: Another ACE inhibitor with similar therapeutic effects.
Lisinopril: A widely used ACE inhibitor with a similar mechanism of action.
Uniqueness
Trandolaprilat2-BenzylEster1’-MethylEster is unique due to its specific esterification, which enhances its stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
benzyl 1-[2-[(1-methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-21(31-25(29(34)36-2)18-17-22-11-5-3-6-12-22)28(33)32-26-16-10-9-15-24(26)19-27(32)30(35)37-20-23-13-7-4-8-14-23/h3-8,11-14,21,24-27,31H,9-10,15-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDCWVCJSURDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3)NC(CCC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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